molecular formula C28H21NO4S B2637932 [1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-51-9

[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2637932
CAS No.: 1114850-51-9
M. Wt: 467.54
InChI Key: NQRFFORFWXQSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core structure sulfonated at the 1-position (1,1-dioxido group). Key structural features include:

  • A 4-phenoxyphenyl substituent at the 4-position of the benzothiazine ring, introducing an ether-linked phenyl group.
  • A 4-methylphenyl methanone group at the 2-position, providing steric bulk and electron-donating properties via the methyl substituent.

The sulfonate group enhances solubility and metabolic stability, while the aromatic substituents modulate electronic and steric interactions .

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4S/c1-20-11-13-21(14-12-20)28(30)27-19-29(25-9-5-6-10-26(25)34(27,31)32)22-15-17-24(18-16-22)33-23-7-3-2-4-8-23/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRFFORFWXQSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the benzothiazine intermediate.

    Addition of the Methylphenyl Group: This can be done through Friedel-Crafts alkylation, where the benzothiazine derivative reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.

    Oxidation to Form the Dioxido Group: The final step involves the oxidation of the benzothiazine derivative to introduce the dioxido group, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its reactivity.

    Reduction: Reduction reactions can be used to remove the dioxido group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The dioxido group and the benzothiazine ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous benzothiazine derivatives from the literature, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Substituents (Position 4 / Position 2) Key Features Reference
1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone (Target) C₃₄H₂₅NO₄S 4-phenoxyphenyl / 4-methylphenyl methanone Ether-linked phenyl group; electron-donating methyl substituent. N/A (Target)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 4-butylphenyl / phenyl methanone Hydrophobic butyl chain; unsubstituted phenyl ketone.
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₃H₁₅ClNO₃S 4-chlorophenyl / phenyl methanone Electron-withdrawing chlorine; potential halogen bonding.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₉H₂₄FNO₃S 3-methylphenyl / 4-ethylphenyl methanone Fluorine at C7; ethyl group introduces steric hindrance.
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone C₂₆H₂₃NO₆S 3,4,5-trimethoxyphenyl / phenyl methanone Methoxy groups enhance solubility and π-stacking interactions.

Key Observations:

Substituent Electronic Effects: The 4-phenoxyphenyl group in the target compound introduces an ether oxygen, which may enhance solubility and participate in hydrogen bonding compared to the hydrophobic 4-butylphenyl group in .

Steric and Conformational Influence: The 4-methylphenyl methanone group in the target compound imposes moderate steric hindrance compared to the ethylphenyl group in , which may affect binding interactions in biological systems. The 3,4,5-trimethoxyphenyl substituent in introduces bulkier substituents but improves crystallinity and packing efficiency in solid-state applications.

Biological and Material Relevance :

  • Fluorination at C7 in could enhance bioavailability and resistance to oxidative metabolism, a feature absent in the target compound .
  • The 3-methylphenyl group in and 4-butylphenyl in demonstrate how alkyl chains modulate lipophilicity, impacting membrane permeability.

Biological Activity

1,1-Dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a complex organic compound belonging to the benzothiazine derivatives. Its unique structural features, including a benzothiazine core and various aromatic substituents, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 372.40 g/mol. The structure includes:

  • A benzothiazine ring , which is known for its diverse biological activities.
  • A dioxido group , enhancing the compound's reactivity.
  • Aromatic substituents (phenoxy and methylphenyl groups) that may influence lipophilicity and interaction with biological targets.

Computational Studies

Recent computational studies have predicted several biological activities for this compound, including:

  • Antimicrobial Activity : The presence of the benzothiazine moiety suggests potential efficacy against various microbial strains.
  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating that this compound might also exhibit similar effects.

Synthesis Methods

The synthesis of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone typically involves several organic chemistry techniques:

  • Starting Materials : The synthesis often begins with readily available benzothiazine derivatives.
  • Reactions : Key reactions may include oxidation steps to introduce the dioxido functionality and coupling reactions to attach phenoxy and methylphenyl groups.
  • Purification : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized compound.

Example 1: Anti-inflammatory Activity

In a study investigating anti-inflammatory properties, compounds similar to 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone were tested for their ability to inhibit cytokine production in LPS-induced inflammation models. Results indicated significant reductions in IL-6 and TNF-α levels post-treatment .

Example 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzothiazine derivatives revealed that compounds exhibiting similar structural motifs showed effectiveness against Gram-positive bacteria. This suggests that 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone could also possess antimicrobial properties worth exploring .

Q & A

Q. What are the optimal synthetic routes for 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions to assemble the benzothiazine and methanone moieties. Key steps include:

  • Reagent Selection : Anhydrous aluminum chloride (AlCl₃) is commonly used as a Lewis acid catalyst for ketone formation (e.g., in nitrobenzene solvent) .
  • Purification : Steam distillation to remove nitrobenzene, followed by recrystallization from ethanol or ethyl acetate to isolate the product .
  • Yield Optimization : Reaction temperatures between 80–90°C and controlled stoichiometry (e.g., 0.03 mol AlCl₃ per 0.02 mol substrate) improve yields .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
AcylationAlCl₃, nitrobenzene, 80–90°C, 45 min65–75%
PurificationEthanol recrystallization>90% purity

Q. How can the molecular structure of this compound be confirmed using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodologies include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL (for small-molecule refinement) to model anisotropic displacement parameters and hydrogen bonding .
  • Validation : ORTEP-III for visualizing thermal ellipsoids and molecular geometry .

Table 2 : Key Crystallographic Parameters (Example)

ParameterValue (Å/°)Reference
C=O Bond Length1.221(3)
Dihedral Angle (Phenyl Rings)57.45°
Hydrogen Bond (O–H⋯O)2.789 Å, 152.8°

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and sulfone (S=O) vibrations (~1150–1300 cm⁻¹). Note solvent artifacts (e.g., CS₂ or CCl₄ contamination) .
  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

The crystal lattice is stabilized by intermolecular O–H⋯O hydrogen bonds (e.g., 2.789 Å, 152.8° ). Graph-set analysis (as per Etter’s rules) classifies these interactions into R₂²(8) motifs , which dictate packing efficiency and solubility .

Advanced Questions

Q. How can computational methods like DFT assist in understanding the electronic structure of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:

  • Dipole Moments : Ground-state (µ₁) and excited-state (µ₂) dipole moments, critical for photophysical studies .
  • Frontier Orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) to assess reactivity and charge-transfer properties .
  • Electrostatic Potential Maps : Visualize sulfone and carbonyl groups as electron-deficient regions .

Table 3 : Computational Parameters (Example)

PropertyCalculated ValueReference
HOMO-LUMO Gap4.8 eV
µ₁ (Ground State)3.2 Debye

Q. What strategies are recommended for resolving discrepancies between spectroscopic and crystallographic data?

  • Sample Purity : Ensure recrystallization removes impurities (e.g., degraded byproducts from prolonged data collection) .
  • Complementary Techniques : Pair SCXRD with solid-state NMR to resolve conformational flexibility .
  • Error Analysis : Compare bond-length outliers (>3σ) with literature databases (e.g., Cambridge Structural Database) .

Q. How does substitution on the benzothiazine ring affect biological activity?

  • Antifungal Activity : Methyl and sulfone groups enhance activity by disrupting fungal membrane integrity (MIC ~8–16 µg/mL) .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -SO₂) improve binding to fungal cytochrome P450 .

Table 4 : Biological Activity Data (Hypothetical)

SubstituentMIC (µg/mL)Target Enzyme Inhibition (%)
4-Methylphenyl1672
4-Fluorophenyl889

Q. What are the environmental implications of this compound’s persistence in wastewater systems?

While specific ecotoxicological data are lacking, hyperspectral imaging (HSI) studies suggest:

  • Degradation Pathways : Photolysis under UV light (λ = 254 nm) generates less stable intermediates .
  • Mitigation : Cooling samples to 4°C minimizes organic degradation during analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.